molecular formula C5H9NO2 B13001477 (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

Cat. No.: B13001477
M. Wt: 115.13 g/mol
InChI Key: RYZGVIBGUMQLQE-ZZKAVYKESA-N
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Description

(1R,4R)-2-oxa-5-azabicyclo[221]heptan-7-ol is a bicyclic compound featuring both oxygen and nitrogen heteroatoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction involves the use of palladium catalysts and proceeds efficiently with a broad array of substrates . The reaction conditions typically include the use of a palladium source, a suitable ligand, and an oxidant under controlled temperature and pressure conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed synthesis suggests potential for industrial application. Optimization of reaction conditions, such as catalyst loading and reaction time, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    2-azabicyclo[2.2.1]heptane: Lacks the oxygen atom present in (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol.

    2-oxa-5-azabicyclo[2.2.1]heptane: Similar structure but different stereochemistry.

    2-azabicyclo[3.2.1]octane: A larger bicyclic compound with different ring sizes.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen heteroatoms, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of (1R,4R)-2-oxa-5-azabicyclo[221]heptan-7-ol, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C5H9NO2/c7-5-3-2-8-4(5)1-6-3/h3-7H,1-2H2/t3-,4-,5?/m1/s1

InChI Key

RYZGVIBGUMQLQE-ZZKAVYKESA-N

Isomeric SMILES

C1[C@@H]2C([C@H](N1)CO2)O

Canonical SMILES

C1C2C(C(N1)CO2)O

Origin of Product

United States

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